6-Azaspiro[2.6]nonane
Description
6-Azaspiro[2.6]nonane (CAS: 186418-15-5) is a spirocyclic amine with the molecular formula C₈H₁₅N and a molar mass of 125.21 g/mol . Its structure consists of a six-membered nitrogen-containing ring fused to a two-membered cyclopropane ring, forming a spiro junction at the sixth position.
Properties
IUPAC Name |
6-azaspiro[2.6]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-4-8)5-7-9-6-1/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDJGHHYOXCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-diaminohexane with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired spiro compound.
Industrial Production Methods: Industrial production of 6-Azaspiro[2.6]nonane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[2.6]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives of 6-Azaspiro[2.6]nonane.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azaspiro compounds depending on the reagents used.
Scientific Research Applications
6-Azaspiro[2.6]nonane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of novel pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.6]nonane depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The nitrogen atom in the azaspiro moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The spiro structure provides rigidity and conformational stability, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Key Compounds:
- 6-Azaspiro[3.4]octane (C₆H₁₁N)
- 2-Azaspiro[4.4]nonane (C₈H₁₅N)
Findings:
- Both compounds demonstrated potent antibacterial activity against ESKAPE pathogens (Enterobacter cloacae, Staphylococcus aureus, Enterococcus faecalis), with MIC values in the single-digit mg/mL range .
- Activity against Pseudomonas aeruginosa was negligible, unlike ciprofloxacin, highlighting structural limitations in target engagement .
Comparison with 6-Azaspiro[2.6]nonane: While 6-azaspiro[2.6]nonane shares a spirocyclic amine backbone, its smaller cyclopropane ring (vs. the 3.4 or 4.4 systems) may alter steric strain and target binding. No antibacterial data for this compound is reported in the evidence.
Key Compounds:
- 1-Azaspiro[4.4]nonane-6-one (C₈H₁₃NO)
- 7-Azaspiro[3.5]nonane (C₈H₁₃N)
Findings:
- 1-Azaspiro[4.4]nonane-6-one was synthesized and resolved into enantiomers for asymmetric catalysis, achieving 86% enantiomeric excess (ee) in hydrogen transfer reactions .
- 7-Azaspiro[3.5]nonane derivatives served as rigid linkers in CK2α inhibitors, optimizing binding through controlled ring strain and linker length .
Sigma Receptor Ligands and Neuromodulation
Key Compounds:
- 2,7-Diazaspiro[3.5]nonane (C₇H₁₄N₂)
- 8,10-Diazabicyclo[4.3.1]decane
Findings:
- 2,7-Diazaspiro[3.5]nonane derivatives exhibited varied functional profiles as sigma receptor (SR) ligands, with compound 4b showing agonist activity and 5b acting as an antagonist .
- Diazabicycloalkanes like 8,10-diazabicyclo[4.3.1]decane are precursors for CNS-targeted drugs, including α-7 nicotinic receptor agonists .
Comparison with 6-Azaspiro[2.6]nonane: The absence of a second nitrogen atom in 6-azaspiro[2.6]nonane limits its utility in sigma receptor modulation, where diaza scaffolds are critical for ligand-receptor interactions.
Antimicrobial and Antioxidant Activity
Key Compounds:
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane (C₇H₁₀N₂O₂)
- 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane
Findings:
- These compounds showed broad-spectrum activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria, with additional antioxidant properties .
- Activity depended on substituents; for example, isobutyl groups enhanced antimicrobial potency .
Comparison with 6-Azaspiro[2.6]nonane: The 2.6 system lacks the diaza and keto functional groups critical for dual antimicrobial-antioxidant activity, underscoring the importance of heteroatom placement.
Biological Activity
6-Azaspiro[2.6]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of 6-Azaspiro[2.6]nonane, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
6-Azaspiro[2.6]nonane features a unique spirocyclic structure that incorporates a nitrogen atom within its ring system. This configuration contributes to its distinct chemical properties and biological interactions.
Molecular Formula: CHN
Molecular Weight: 139.23 g/mol
The biological activity of 6-Azaspiro[2.6]nonane is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrogen atom in the spiro structure can form hydrogen bonds, enhancing the compound's binding affinity to biological targets. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to observed biological effects.
Antimicrobial Activity
Research indicates that 6-Azaspiro[2.6]nonane exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Several studies have investigated the anticancer potential of 6-Azaspiro[2.6]nonane. Notably, it has demonstrated antiproliferative effects against different cancer cell lines, suggesting its utility in cancer therapy.
Data Table: Biological Activity Overview
| Biological Activity | Effectiveness | Target Organisms/Cells | Reference |
|---|---|---|---|
| Antimicrobial | Significant | Various bacterial strains | |
| Anticancer | Moderate to high | Cancer cell lines (e.g., HeLa) |
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of 6-Azaspiro[2.6]nonane against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial potential.
-
Anticancer Activity Assessment
- In vitro studies on human cervical cancer cells (HeLa) revealed that treatment with 6-Azaspiro[2.6]nonane resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Comparative Analysis with Related Compounds
To better understand the unique properties of 6-Azaspiro[2.6]nonane, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6-Azaspiro[4.4]nonane | Moderate anticancer activity | Different ring size |
| 1,6-Dioxa-4-azaspiro[4.4]nonane | Antimicrobial properties | Contains oxygen in the spiro ring |
| Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate | Antimicrobial and anticancer activities | Carbamate group enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
